?Sulfobromophthalein sodium

Descripción general

Descripción

Sulfobromophthalein sodium: is a synthetic dye with a high affinity for organic anion transporting polypeptides. It is commonly used in medical diagnostics, particularly for liver function tests. The compound is known for its ability to bind to proteins and is used in various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to ensure the correct substitution pattern on the aromatic rings .

Industrial Production Methods: In industrial settings, the production of sulfobromophthalein sodium involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions: Sulfobromophthalein sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield bromophenols .

Aplicaciones Científicas De Investigación

Diagnostic Applications

Liver Function Testing

Sulfobromophthalein sodium is extensively utilized in the assessment of hepatic function. It serves as a diagnostic agent to evaluate liver health by measuring the liver's ability to excrete the dye. The test involves administering a specific dose of the dye and subsequently measuring its concentration in the blood over time. This process helps identify various hepatic disorders, including hepatitis and cirrhosis .

Mechanism of Action

The compound is transported into hepatocytes via organic anion transporting polypeptides (OATPs) and is then excreted into bile through multidrug resistance-associated protein 2 (Mrp2). This mechanism allows for effective monitoring of liver function, as impaired transport can indicate liver dysfunction .

Research Applications

Studies on Hepatocyte Transport Functions

Sulfobromophthalein sodium is employed in research to study hepatocyte transport functions. It acts as a substrate for various membrane transporters, facilitating investigations into drug metabolism and pharmacokinetics. Researchers utilize it to understand how different compounds interact with liver cells and the implications for drug delivery systems .

Quantitative Protein Determination

In addition to its diagnostic uses, sulfobromophthalein sodium aids in the quantitative determination of proteins in biological samples. Its binding properties allow for accurate measurements, making it a valuable tool in biochemical assays .

Case Study 1: Evaluation of Hepatic Disorders

A clinical study involving patients with suspected liver disease utilized sulfobromophthalein sodium to assess liver function. The results indicated that patients with elevated serum levels of the dye had significant hepatic impairment, thereby validating its diagnostic utility in clinical settings.

Case Study 2: Transport Mechanism Research

In vitro studies have demonstrated that sulfobromophthalein sodium effectively binds to various organic anions, providing insights into the competitive inhibition of hepatocyte transport mechanisms. These findings are critical for developing new therapeutic strategies targeting liver diseases.

Summary Table: Key Applications of Sulfobromophthalein Sodium

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Diagnostic Testing | Evaluates liver function through excretion measurement | Sensitive indicator of hepatic disorders |

| Research Studies | Investigates hepatocyte transport functions | Useful for understanding drug interactions |

| Protein Quantification | Assists in measuring protein levels | Accurate binding with organic anions |

Mecanismo De Acción

Sulfobromophthalein sodium exerts its effects by binding to organic anion transporting polypeptides and multidrug resistance-associated proteins. It is transported into hepatocytes, where it is conjugated to glutathione and excreted into bile. This process involves various molecular targets and pathways, including the solute carrier organic anion transporter family member 1B1 and canalicular multispecific organic anion transporter 1 .

Comparación Con Compuestos Similares

Phenolphthalein: Used as an acid-base indicator.

Bromophenol blue: Used as a pH indicator and dye.

Indocyanine green: Used in medical diagnostics for liver and cardiac function tests.

Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other similar compounds, it is specifically designed to interact with hepatic transport proteins, making it a valuable tool in medical diagnostics .

Actividad Biológica

Sulfobromophthalein sodium, commonly referred to as bromsulphthalein (BSP), is a synthetic organic compound primarily utilized in medical diagnostics to assess liver function. This article explores its biological activity, mechanisms, applications, and relevant case studies.

- Chemical Formula : CHBrNaOS

- Molecular Weight : 794.03 g/mol

- Classification : Benzofuranone derivative

- DrugBank Accession Number : DB13215

Sulfobromophthalein sodium functions as a diagnostic agent by evaluating hepatic function through its metabolism and excretion pathways. It is primarily taken up by hepatocytes and subsequently excreted into bile. The compound's transport is mediated by specific hepatic transporters, particularly the sodium/bile acid cotransporter, which plays a critical role in the enterohepatic circulation of bile acids .

Biological Activity

-

Liver Function Testing :

- BSP is extensively used to measure liver function due to its ability to indicate hepatic clearance rates. The test involves administering a known dose of BSP and measuring its concentration in the blood over time.

- A significant aspect of BSP testing is the determination of the transport maximum (TM) for biliary excretion, which helps assess liver health and functionality .

- Pharmacokinetics :

- Toxicity and Side Effects :

Case Study 1: Evaluation of Liver Function

A clinical study involving patients with suspected liver dysfunction demonstrated that BSP clearance tests could accurately differentiate between various types of liver diseases. Patients with cirrhosis exhibited significantly reduced clearance rates compared to healthy controls, underscoring the utility of BSP in clinical diagnostics .

Case Study 2: Pharmacokinetics in Hepatic Impairment

Research conducted on patients with varying degrees of liver impairment revealed that those with compromised liver function showed markedly decreased BSP excretion rates. This finding supports the use of BSP as a reliable indicator for assessing the severity of liver disease and guiding therapeutic decisions .

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Primary Use | Liver function diagnostic |

| Mechanism | Hepatic uptake and biliary excretion |

| Transporters Involved | Sodium/bile acid cotransporter |

| Typical Dosage | 5 mg/kg body weight |

| Common Side Effects | Nausea, gastric distress, allergic reactions |

| Severe Reactions | Dermatitis, hepatitis (rare) |

Propiedades

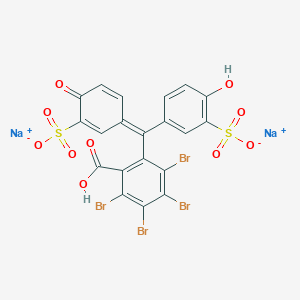

IUPAC Name |

disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAFORRTMVIXHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

297-83-6 (Parent) | |

| Record name | Sulfobromophthalein sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023621 | |

| Record name | Sulfobromophthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE | |

| Record name | SODIUM SULFOBROMOPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |

| Record name | SODIUM SULFOBROMOPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE CRYSTALLINE POWDER | |

CAS No. |

71-67-0, 123359-42-2 | |

| Record name | Sulfobromophthalein sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-(4,5,6,7-tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxy-, disodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfobromophthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFOBROMOPHTHALEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.